molecular formula C14H19ClO3 B12803009 Isobutyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 97190-15-3

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12803009
CAS No.: 97190-15-3
M. Wt: 270.75 g/mol
InChI Key: RMPYJRQOSTUDNH-UHFFFAOYSA-N
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Description

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is a synthetic auxin herbicide belonging to the phenoxypropionic acid ester class . Its primary research value lies in its action as a plant growth regulator, which mimics natural auxin hormones . The mechanism of action involves inducing abnormal and excessive cell division and growth in susceptible plants, leading to the disruption of vascular tissue, elongation of growing terminals, distortion, and ultimately plant death within 7-10 days . This compound is structurally related to mecoprop (MCPP), a well-characterized chlorophenoxy herbicide . It is offered for research use only and is intended for laboratory analysis and investigative studies. It is strictly not for personal, domestic, or agricultural use.

Properties

CAS No.

97190-15-3

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3

InChI Key

RMPYJRQOSTUDNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₉ClO₃
  • Molecular Weight : 270.75 g/mol
  • LogP : Estimated ~3.20 (similar to MCPP’s acid form)
  • Applications: Primarily used for post-emergent control of broadleaf weeds in cereals, turf, and non-crop areas .

Comparison with Structural and Functional Analogs

MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid)

  • Structural Difference : MCPA has an acetic acid group instead of propionic acid.
  • Key Properties :
    • Molecular Weight : 200.62 g/mol
    • LogP : ~3.00
    • Water Solubility : Higher than MCPP esters (734 mg/L at 20°C) .
  • Efficacy: MCPA is less selective than MCPP, with broader activity against weeds but higher risk to non-target plants .
  • Toxicity: Lower carcinogenicity risk compared to MCPP (IARC class 3 vs. class 2B for MCPP) .

MCPB (4-(4-Chloro-2-Methylphenoxy)Butanoic Acid)

  • Structural Difference: Features a butanoic acid chain instead of propionic acid.
  • Key Properties :
    • Molecular Weight : 228.68 g/mol .
    • LogP : ~3.50 .
  • Applications : Used in legume crops due to selective metabolism in certain plants .
  • Environmental Impact : Longer persistence in soil compared to MCPP esters due to slower degradation .

Other Esters of MCPP

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate differs from other MCPP esters in alkyl chain length, affecting physicochemical and application properties:

Ester Form Molecular Weight (g/mol) Water Solubility (μg/L) LogP Key Applications Reference
Isobutyl 270.75 ~100 (estimated) ~3.20 Turf, cereals, non-crop areas
Pentyl (CAS 97635-46-6) 298.79 <50 ~4.10 Specialty herbicides
Octyl (CAS 66423-13-0) 326.86 ~100 (at 20°C) ~5.00 Long-lasting soil treatments
  • Impact of Ester Chain : Longer chains (e.g., octyl) increase hydrophobicity (higher LogP), reducing leaching but enhancing soil adsorption . Shorter chains (e.g., isobutyl) balance solubility and volatility for foliar applications .

Magnesium Salt of MCPP

  • Structure: Magnesium bis[2-(4-chloro-2-methylphenoxy)propanoate] .
  • Key Properties :
    • Water Solubility : >500 mg/L (higher than esters) .
    • Applications : Formulated for aqueous spray solutions due to ionic solubility .
  • Toxicity : Lower dermal irritation risk compared to ester forms .

Research Findings and Performance Metrics

Chromatographic Behavior

  • Retention Factors (k'): MCPP acid: 7.19 . 2,4,5-Trichlorophenoxypropionic acid: 11.74 .
  • Selectivity : Chlorine and methyl substituents increase retention by enhancing hydrophobicity and electron density on the aromatic ring .

Toxicity and Handling

  • Comparison :
    • MCPP Acid : Higher acute toxicity (oral LD₅₀ = 1,200 mg/kg in rats) .
    • Magnesium Salt : Reduced volatility and irritation, safer for handling .

Environmental Persistence

  • Half-Life in Soil :
    • Isobutyl ester: 10–14 days .
    • Octyl ester: >30 days due to reduced microbial degradation .

Biological Activity

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate, commonly referred to by its chemical structure and CAS number (84332-89-8), is a compound with significant biological activity, particularly in the realm of herbicides. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H19ClO3C_{14}H_{19}ClO_3, with a molar mass of approximately 270.75 g/mol. It is categorized under various synonyms, including mecoprop and isobutyl mecoprop, and is recognized for its herbicidal properties.

PropertyValue
CAS Number 84332-89-8
Molecular Formula C14H19ClO3
Molar Mass 270.75 g/mol
EINECS 282-718-6

This compound functions primarily as a selective herbicide. Its mechanism involves the disruption of plant growth by interfering with auxin transport, a critical hormone in plant development. This compound mimics natural auxins, leading to uncontrolled growth and eventual plant death. The specific biological pathways affected include:

  • Auxin Signaling Pathway: The compound binds to auxin receptors in plants, triggering aberrant growth responses.
  • Cell Division Regulation: It affects the expression of genes involved in cell division and elongation.

Herbicidal Effects

Research indicates that this compound exhibits effective herbicidal activity against a range of broadleaf weeds. The efficacy varies based on concentration and application method. In controlled studies, it has been shown to significantly reduce weed biomass when applied at recommended rates.

Toxicological Studies

Toxicological assessments have demonstrated that while this compound is effective against target weeds, its safety profile for non-target organisms requires careful evaluation. Studies indicate that the compound has low acute toxicity to mammals but can exhibit moderate toxicity to aquatic organisms.

Case Studies

  • Field Trials on Weed Control:
    A series of field trials conducted in various agricultural settings demonstrated that this compound effectively controlled common weeds such as Chenopodium album and Echinochloa crus-galli. The trials reported up to 90% reduction in weed populations when applied at optimal rates.
  • Comparative Studies:
    Comparative studies with other herbicides such as glyphosate showed that this compound provided similar levels of weed control but with a different spectrum of activity, highlighting its potential use in integrated weed management systems.

Research Findings

Recent research has focused on the degradation pathways of this compound in soil and water systems. Studies have identified several degradation products that may have differing biological activities compared to the parent compound.

Degradation Products Analysis

Degradation ProductBiological Activity
Hydrolyzed MetaboliteLower herbicidal activity
Chlorinated ByproductsPotentially toxic to aquatic life

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